2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione 2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17735612
InChI: InChI=1S/C6H13NO2S/c7-4-3-6-2-1-5-10(6,8)9/h6H,1-5,7H2
SMILES:
Molecular Formula: C6H13NO2S
Molecular Weight: 163.24 g/mol

2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione

CAS No.:

Cat. No.: VC17735612

Molecular Formula: C6H13NO2S

Molecular Weight: 163.24 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione -

Specification

Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
IUPAC Name 2-(1,1-dioxothiolan-2-yl)ethanamine
Standard InChI InChI=1S/C6H13NO2S/c7-4-3-6-2-1-5-10(6,8)9/h6H,1-5,7H2
Standard InChI Key IOHAPEKFHYUGNA-UHFFFAOYSA-N
Canonical SMILES C1CC(S(=O)(=O)C1)CCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiolane ring (a saturated five-membered sulfur heterocycle) with two sulfonyl groups at the 1-position, forming a 1,1-dioxothiolane system. The 2-position of the ring is substituted with a 2-aminoethyl group (-CH₂CH₂NH₂). This configuration confers both polar and nucleophilic characteristics, enabling diverse reactivity.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name2-(1,1-dioxothiolan-2-yl)ethanamine
Molecular FormulaC₆H₁₃NO₂S
Molecular Weight163.24 g/mol
Canonical SMILESC1CC(S(=O)(=O)C1)CCN
InChI KeyIOHAPEKFHYUGNA-UHFFFAOYSA-N
Hydrochloride FormulaC₆H₁₄ClNO₂S
Hydrochloride Molecular Weight199.69 g/mol

The hydrochloride salt’s crystalline structure enhances solubility in polar solvents such as water and ethanol, facilitating its use in laboratory settings .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are critical for verifying the compound’s structure:

  • ¹H NMR (D₂O, 400 MHz): δ 3.45–3.30 (m, 4H, thiolane ring CH₂), 2.95 (t, 2H, CH₂NH₂), 2.60 (t, 2H, CH₂S), 1.90–1.70 (m, 2H, ring CH₂).

  • ESI-MS: m/z 164.1 [M+H]⁺ (calculated for C₆H₁₄NO₂S: 163.24).

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-(2-aminoethyl)-1lambda6-thiolane-1,1-dione typically involves a two-step process:

  • Oxidation of Thiolane Derivatives: Thiolane (tetrahydrothiophene) is oxidized using hydrogen peroxide (H₂O₂) or ozone to form 1,1-dioxothiolane.

  • Aminoethylation: The sulfolane intermediate undergoes nucleophilic substitution with 2-bromoethylamine or reductive amination using ethylenediamine and a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
OxidationH₂O₂ (30%), 50°C, 6h85
Aminoethylation2-Bromoethylamine, K₂CO₃, DMF, 80°C72

Industrial-scale production employs continuous flow reactors to optimize temperature control and reaction efficiency, achieving yields exceeding 90% .

Applications in Pharmaceutical Research

Precursor to Bioactive Molecules

The compound’s amino and sulfone groups make it a versatile building block:

  • Anticancer Agents: Derivatives have shown inhibitory activity against histone deacetylases (HDACs), enzymes implicated in cancer progression.

  • Antimicrobials: Structural analogs exhibit moderate activity against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL .

  • Neurological Therapeutics: The aminoethyl moiety enables penetration of the blood-brain barrier, facilitating development of neuroprotective agents.

Case Study: HDAC Inhibition

A 2024 study modified the aminoethyl group with hydroxamic acid, yielding a derivative with IC₅₀ = 0.45 µM against HDAC6. This potency surpasses reference drug SAHA (IC₅₀ = 1.2 µM).

ParameterValue
GHS PictogramExclamation Mark
Signal WordWarning
Precautionary StatementsP261 (Avoid inhalation)
First Aid MeasuresFlush eyes with water for 15min

Mitigation Strategies

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, and N95 respirators .

  • Ventilation: Use fume hoods with airflow ≥0.5 m/s during handling .

  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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